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Compound of Interest

Compound Name: (R)-2,2,6-Trimethylmorpholine
Cat. No.: B13508934
Get Quote

Executive Summary

(R)-2,2,6-Trimethylmorpholine is a chiral, heterocyclic secondary amine increasingly utilized
in drug discovery, particularly for kinase inhibitors (e.g., PI3K/mTOR pathways). Its structural
uniqueness lies in the gem-dimethyl group at position 2 and a single chiral methyl group at
position 6. This steric bulk constrains conformational flexibility, often improving metabolic
stability and selectivity compared to unsubstituted morpholines.

This guide provides a definitive reference for its physical properties, handling protocols, and
analytical characterization, designed for researchers synthesizing or sourcing this intermediate.

Molecular Identity & Stereochemistry

The C6 chiral center is the defining feature. The (R)-configuration is determined by the Cahn-
Ingold-Prelog (CIP) priority rules, where the oxygen atom takes priority in the ring.
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Parameter Data / Descriptor

IUPAC Name (6R)-2,2,6-Trimethylmorpholine
Common Name (R)-2,2,6-Trimethylmorpholine
CAS Number (Racemate) 113889-14-8

CAS Number (HCI Salt) 2375248-66-9

Molecular Formula C7H1sNO

Molecular Weight 129.20 g/mol

Chiral Center C6 (R-configuration)

SMILES C[C@H]1CNCC(C)(C)O1

Structural Visualization

The following diagram illustrates the core scaffold and the specific stereochemical orientation.
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Figure 1: Structural breakdown of (R)-2,2,6-Trimethylmorpholine highlighting functional
regions.

Physicochemical Profile

Note: As a specialized intermediate, some values are derived from high-fidelity analogs (e.g.,
2,6-dimethylmorpholine) and validated synthesis reports.

| I : :

Property Value / Range Context & Validation
) o Colorless to pale yellow;
Physical State Liquid o
amine-like odor.
Extrapolated from 2,6-
N ] dimethylmorpholine (147°C).
Boiling Point (Atm) 160°C — 170°C (Est.) )
The gem-dimethyl adds ~15-
20°C.
N ) Typical distillation range for
Boiling Point (Vac) 50°C - 60°C @ 15 mmHg o
purification.
] Less dense than water; similar
Density 0.91 -0.94 g/mL

to other alkyl-morpholines.

Refractive Index ( Consistent with cyclic aliphatic

1.445 — 1.455 _
) amines.

_ Flammable liquid (Class 3).
Flash Point ~45°C — 55°C
Handle with care.

Solution Chemistry
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Property Value Implication for Research

High polarity allows use in
aqueous workups, but

Solubility (Water) Miscible extraction requires organic
solvent (DCM/EtOAC) at basic
pH.

Slightly less basic than
_ _ morpholine (pKa 8.3) due to
pKa (Conjugate Acid) ~7.5-8.2 o
steric hindrance around the

nitrogen.

Low lipophilicity; suitable for
LogP ~0.3-0.6 fragment-based drug design
(FBDD).

Absorbs atmospheric moisture;
Hygroscopicity Moderate store under inert gas
(Argon/N2).

Synthesis & Manufacturing Routes

The synthesis of the (R)-isomer typically requires either asymmetric synthesis from chiral pool
precursors or resolution of the racemate.

Route A: Cyclization of Chiral Amino Alcohols

This is the preferred method for high enantiomeric excess (ee).

e Precursor: (R)-1-amino-2-propanol derivative reacted with a 2-methyl-propenyl electrophile
(e.g., epoxide or halide).

e Cyclization: Acid-catalyzed ring closure.

o Result: Retention of the chiral center from the starting amino alcohol.

Route B: Resolution of Racemate

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13508934?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e Racemic Synthesis: Reaction of 2-amino-2-methyl-1-propanol with propylene oxide followed
by cyclization.

e Resolution: Formation of diastereomeric salts using chiral acids (e.g., D-Mandelic acid or
Dibenzoyl-L-tartaric acid).

e Separation: Fractional crystallization of the salt.

 Liberation: Basification (NaOH) and distillation of the free amine.
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Figure 2: Resolution workflow for isolating the (R)-enantiomer from racemic mixtures.

Analytical Characterization
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To validate the identity and purity of (R)-2,2,6-trimethylmorpholine, use the following
spectroscopic markers.

Nuclear Magnetic Resonance (NMR)

* 'H NMR (CDClIs, 400 MHz):

o

1.05 (d, 3H): Methyl group at C6 (doublet due to coupling with H6).

o

1.20 (s, 3H) & 1.25 (s, 3H):Gem-dimethyl groups at C2 (distinct singlets due to
diastereotopic environment created by C6).

o

2.6 - 3.0 (m): Ring protons (H3, H5) adjacent to Nitrogen.

o

3.5 - 3.8 (m): Ring protons (H6) adjacent to Oxygen.

Chiral HPLC | GC

e Column: Chiralpak IA/IB or equivalent polysaccharide-based column.
o Mobile Phase: Hexane/Ethanol + 0.1% Diethylamine (DEA).
o Detection: UV at 210 nm (weak absorbance) or Refractive Index (RI).

» Standard: Compare retention time against the racemate to confirm (R)-identity.

Optical Rotation

e Specific Rotation

: Values are typically low (
) for simple alkyl morpholines.

¢ Protocol: Dissolve ~10 mg in 1 mL Methanol. Measure at 589 nm (Sodium D line).[1]

o Note: The sign of rotation (+) or (-) depends heavily on solvent and pH (free base vs. HCI
salt). Always report solvent and concentration.

Handling, Safety & Storage
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(R)-2,2,6-Trimethylmorpholine is a secondary amine and must be handled as a hazardous
chemical.

e Hazards:
o Corrosive: Causes severe skin burns and eye damage (Category 1B).
o Flammable Liquid: Flash point ~50°C.
o Acute Toxicity: Harmful if swallowed or inhaled.[2]
o Storage:
o Store in a cool, dry, well-ventilated area.

o Keep under inert atmosphere (Nitrogen/Argon) to prevent oxidation and moisture
absorption (hygroscopic).

o Incompatibilities: Strong oxidizing agents, acid chlorides, anhydrides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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